Mifamurtide sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Junovan 是一种胞壁酰三肽磷脂酰乙醇胺 的脂质体制剂,它是胞壁酰二肽的全合成衍生物,而胞壁酰二肽是细菌细胞壁中的一种天然成分。Junovan 专为通过静脉输液在体内靶向巨噬细胞而设计。 Junovan 已经在临床试验中被评估用于治疗骨肉瘤,这是一种主要影响青少年和年轻人的骨癌类型 .

准备方法

合成路线和反应条件: Junovan 是通过一系列化学反应合成的,这些反应涉及胞壁酰三肽磷脂酰乙醇胺的形成。合成路线通常包括以下步骤:

胞壁酰二肽的合成: 这涉及 N-乙酰胞壁酰-L-丙氨酸与 L-丙氨酰-D-异谷氨酰胺的偶联。

胞壁酰三肽的形成: 胞壁酰二肽与额外的氨基酸进一步偶联形成三肽。

磷脂酰乙醇胺的附着: 然后将胞壁酰三肽与磷脂酰乙醇胺缀合形成胞壁酰三肽磷脂酰乙醇胺。

工业生产方法: Junovan 的工业生产涉及胞壁酰三肽磷脂酰乙醇胺的大规模合成,然后将其封装到脂质体中。 脂质体制剂是通过薄膜水化和挤出等工艺实现的,以确保脂质体的大小和分布均匀 .

化学反应分析

反应类型: Junovan 主要在体内经历生化反应,而不是传统的化学反应。这些包括:

巨噬细胞的激活: Junovan 激活巨噬细胞,巨噬细胞是一种参与免疫反应的白细胞。

细胞因子的诱导产生: 激活的巨噬细胞产生细胞因子,细胞因子是参与免疫反应的信号分子。

常用试剂和条件:

静脉输液: Junovan 通过静脉输液给药,使其能够在体内靶向巨噬细胞。

生物条件: 反应在人体内的生理条件下进行。

主要形成的产物:

科学研究应用

Osteosarcoma Treatment

Mifamurtide is primarily used in conjunction with postoperative chemotherapy for patients with high-grade resectable osteosarcoma. The drug has been shown to significantly improve survival rates:

- Phase III Trials : In a pivotal trial involving approximately 800 patients, mifamurtide was administered alongside doxorubicin and methotrexate. Results indicated a 30% reduction in mortality compared to chemotherapy alone, with a six-year survival rate of 78% among treated patients .

- Long-term Outcomes : A study reported that one and two-year overall survival rates were 70.6% and 41.4%, respectively, for patients receiving mifamurtide in combination with chemotherapy .

Adjuvant Therapy

Mifamurtide is used as an adjuvant therapy in cases of recurrent or metastatic osteosarcoma:

- Patient Access Protocols : In non-randomized studies, mifamurtide was administered at a dose of 2 mg/m² twice weekly for 12 weeks followed by weekly doses for an additional 24 weeks. This regimen demonstrated manageable safety profiles and improved progression-free survival rates .

Safety Profile

The safety profile of mifamurtide has been extensively documented:

- Adverse Effects : Common side effects include mild to moderate reactions such as chills, fever, headache, and fatigue. Serious adverse events are rare but can occur, necessitating careful monitoring during treatment .

- Pharmacokinetics : Mifamurtide has a rapid clearance from serum with a half-life of approximately 2 hours. Serum concentration profiles indicate that it is well-tolerated across different age groups .

Table 1: Summary of Key Clinical Trials Involving Mifamurtide

| Study Type | Patient Population | Treatment Regimen | Key Findings |

|---|---|---|---|

| Phase III Trial | ~800 Osteosarcoma Patients | Mifamurtide + Chemotherapy | 30% mortality reduction; 78% survival at six years |

| Non-Randomized Study | High-risk Patients | Mifamurtide (2 mg/m²) twice weekly for 12 weeks then weekly for 24 weeks | Manageable safety; improved progression-free survival |

| Pharmacokinetics Study | Adults with Cancer | Single-dose liposomal mifamurtide | Rapid clearance; consistent pharmacokinetics across ages |

作用机制

Junovan 通过激活巨噬细胞发挥其作用。该机制涉及:

靶向巨噬细胞: 脂质体制剂使 Junovan 能够特异性靶向巨噬细胞。

巨噬细胞的激活: 一旦进入巨噬细胞,Junovan 就会激活它们,导致细胞因子的产生。

细胞因子的产生: 激活的巨噬细胞产生的细胞因子通过增强免疫反应来帮助破坏癌细胞.

相似化合物的比较

Junovan 在其对巨噬细胞的特异性靶向和激活方面是独一无二的。类似的化合物包括:

胞壁酰二肽: Junovan 的前体,它也激活巨噬细胞,但缺乏用于靶向递送的脂质体制剂。

脂质体封装药物: 其他封装在脂质体中用于靶向递送的药物,如多柔比星脂质体(Doxil),用于癌症治疗。

生物活性

Mifamurtide sodium, also known as L-MTP-PE, is a synthetic derivative of muramyl dipeptide (MDP) that functions primarily as an immunomodulator with notable antitumor activity. This compound has gained attention in the treatment of osteosarcoma and other malignancies due to its ability to activate the immune response, particularly through the stimulation of macrophages and monocytes.

The biological activity of mifamurtide is primarily mediated through its interaction with various immune receptors. Upon administration, mifamurtide is phagocytosed by immune cells, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1β), and interleukin-6 (IL-6). This process enhances the immune system's ability to target and destroy tumor cells.

Key Mechanisms:

- Activation of Immune Cells: Mifamurtide activates macrophages and monocytes via NOD-like receptors (NLRs) and Toll-like receptors (TLRs), promoting a robust immune response against tumors .

- Cytotoxic Effects: In vitro studies have shown that mifamurtide-treated monocytes can kill various tumor cell lines without harming normal cells .

- Enhanced Tumoricidal Activity: As a liposomal formulation, mifamurtide exhibits improved pharmacokinetics, allowing for better distribution to target organs such as the liver, spleen, and lungs .

Pharmacokinetics

Mifamurtide is administered intravenously, with a rapid clearance from serum observed shortly after infusion. The pharmacokinetic profile indicates:

- Half-life: Approximately 2 hours in both healthy adults and patients with osteosarcoma.

- Serum Concentration Decline: Rapid decline in serum concentrations within the first 30 minutes post-infusion, followed by a log-linear decrease over several hours .

Clinical Efficacy

Mifamurtide has been evaluated in several clinical studies, particularly for high-risk osteosarcoma patients. The results indicate significant improvements in overall survival rates when used as an adjuvant therapy alongside conventional chemotherapy.

Summary of Clinical Findings:

Safety Profile

Mifamurtide is generally well tolerated; however, some adverse effects have been reported:

- Common reactions include chills, fever, headache, nausea, and myalgia.

- Serious adverse events are rare but can include severe allergic reactions leading to study discontinuation in some cases .

Case Studies

Several case studies have highlighted the effectiveness of mifamurtide in clinical settings:

- Osteosarcoma Patient Case: A patient receiving mifamurtide as part of a combination therapy regimen demonstrated significant tumor reduction and improved disease-free survival.

- Adverse Reaction Monitoring: In a phase I trial, one patient experienced severe allergic reactions post-infusion, underscoring the need for careful monitoring during treatment initiation .

属性

CAS 编号 |

90825-43-7 |

|---|---|

分子式 |

C59H109N6NaO19P |

分子量 |

1260.5 g/mol |

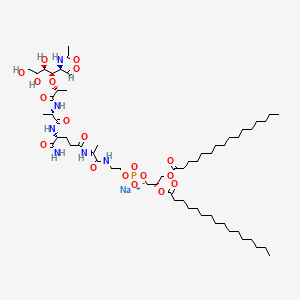

IUPAC 名称 |

sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C59H109N6O19P.Na/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);/t43-,44-,45+,47+,48+,49-,50+,54+,55+;/m0./s1 |

InChI 键 |

DATHREMRBCGNHW-XNLRRNFISA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Mifamurtide sodium; CGP 19835A; L-MTP-PE; Junovan; Mepact; Muramyl tripeptide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。